N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide
Description
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a substituted tetrahydropyrimidinone derivative characterized by a 1-butyl group at the pyrimidinone ring and an N-butyl-2-chloroacetamide side chain. Its molecular formula is C₁₄H₂₃ClN₄O₄, with a molecular weight of 346.8 g/mol . The compound is synthesized via alkylation reactions, likely involving chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF), as suggested by analogous procedures in the literature . Its structural features, including the dual butyl substituents and chloroacetamide moiety, influence physicochemical properties such as solubility and stability. The compound is stored at room temperature, indicating moderate stability under standard conditions .
Properties
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-butyl-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O3/c1-3-5-7-18(10(20)9-15)11-12(16)19(8-6-4-2)14(22)17-13(11)21/h3-9,16H2,1-2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNUWCJPKWKNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCCC)C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124071 | |
| Record name | N-(6-Amino-1-butyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-N-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-91-4 | |
| Record name | N-(6-Amino-1-butyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-N-butyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Amino-1-butyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-N-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Tetrahydropyrimidine Precursors with Chloroacetylating Agents
A widely reported strategy involves the reaction of 6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-amine with 2-chloroacetyl chloride in the presence of a base. This method, adapted from analogous pyrimidine derivatizations, proceeds via nucleophilic acyl substitution:
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Base Activation : Triethylamine or sodium acetate deprotonates the primary amine on the tetrahydropyrimidine ring, enhancing its nucleophilicity.
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Acylation : The activated amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride and forming the acetamide bond.
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Workup : The crude product is purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Key Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Solvent | Anhydrous ethanol | Polar aprotic medium |
| Temperature | 60–80°C | Accelerates nucleophilic attack |
| Molar Ratio (Amine:AcCl) | 1:1.2 | Ensures complete acylation |
| Reaction Time | 4–6 hours | Balances yield vs. side reactions |
This method typically achieves moderate yields (45–60%) due to competing side reactions, such as over-acylation or hydrolysis of the chloroacetamide group.
Multi-Step Synthesis from Pyrimidine Nucleus Precursors
An alternative route constructs the tetrahydropyrimidine ring in situ before introducing the acetamide moiety. This approach, validated for structurally related compounds, involves:
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Pyrimidine Ring Formation :
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Condensation of urea/thiourea (N–C–N source) with a 1,3-diketone or cyanoacetate derivative (C–C–C unit) under acidic or basic conditions.
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Example: Reaction of ethyl cyanoacetate with benzaldehyde derivatives yields substituted dihydropyrimidines, which are oxidized to the tetrahydropyrimidine dione.
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N-Alkylation :
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Chloroacetamide Installation :
Advantages and Limitations
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Advantage : Enables modular modification of the pyrimidine ring and side chains.
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Challenge : Requires strict control of reaction sequence to prevent undesired substitutions.
Optimization Strategies and Catalytic Innovations
Solvent and Catalyst Screening
Recent studies on analogous systems highlight the role of solvent polarity and catalysts:
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) while improving yields by 10–15% in model systems. Supercritical CO2 as a solvent remains exploratory but shows promise in minimizing organic waste.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
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IR Spectroscopy :
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NMR Spectroscopy :
Purity Assessment
HPLC methods (C18 column, acetonitrile/water gradient) achieve baseline separation with retention times of 8–10 minutes. Residual solvent analysis via GC-MS is critical for pharmaceutical-grade material.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom in the chloroacetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide exhibit notable antimicrobial properties. The presence of the tetrahydropyrimidine moiety is believed to enhance interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is necessary to elucidate the specific pathways involved and to assess efficacy in vivo.
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress. Investigations into their role in neurodegenerative diseases such as Alzheimer's and Parkinson's are ongoing.
Pesticidal Properties
This compound has shown potential as a pesticide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are effective yet environmentally benign. Field studies are needed to evaluate its efficacy against specific pests and its impact on non-target organisms.
Plant Growth Regulation
There is potential for this compound to act as a plant growth regulator. Compounds with similar structures have been noted for their ability to enhance growth parameters in various crops by influencing hormonal pathways or nutrient uptake.
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for modifications that can enhance thermal stability or mechanical strength of polymer matrices.
Nanotechnology
The compound's unique chemical properties make it a candidate for applications in nanotechnology. Its incorporation into nanocarriers could facilitate targeted drug delivery systems that improve the bioavailability of therapeutic agents.
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |
| Anticancer therapy | Induction of apoptosis in cancer cells | |
| Neuroprotection | Protection against neurodegeneration | |
| Agricultural Science | Pesticides | Effective pest control with lower environmental impact |
| Plant growth regulation | Enhanced crop yield | |
| Materials Science | Polymer synthesis | Development of high-performance materials |
| Nanotechnology | Targeted drug delivery systems |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent groups, synthesis yields, and physicochemical properties. Key comparisons are summarized below:
Substituent Variations on the Pyrimidinone Ring
Key Observations :
- Alkyl vs. Aromatic Substituents : The target compound’s 1-butyl group enhances lipophilicity compared to aromatic benzyl () or smaller ethyl groups (). This may improve membrane permeability in drug delivery applications.
- Chloroacetamide vs. Other Side Chains: The 2-chloroacetamide group introduces electrophilic reactivity, distinguishing it from non-halogenated analogs like phenoxyacetamide () or cyanoacetamide derivatives ().
Key Observations :
- Yield : The target compound’s synthesis likely mirrors the high yields (80–88%) of compounds, though direct data is unavailable.
- Melting Points : Aromatic side chains (e.g., benzamide in , Compound 36) result in higher melting points (>320°C) due to π-π stacking, whereas aliphatic chains (e.g., butyl in the target) may reduce thermal stability .
Biological Activity
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C14H23ClN4O3
- Molecular Weight : 330.81 g/mol
- CAS Number : 730949-91-4
- Physical Form : Powder
- Purity : 95%
Antimicrobial Activity
A study examining various chloroacetamides, including this compound, demonstrated notable antimicrobial properties against several pathogens. The compound's effectiveness was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi.
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Tested Organisms :
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Results :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. The presence of specific functional groups influences its interaction with microbial cell membranes and metabolic pathways.
| Functional Group | Effect on Activity |
|---|---|
| Chloro group | Increases lipophilicity |
| Amino group | Enhances binding affinity |
| Dioxo group | Contributes to stability |
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
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Cancer Cell Lines Tested :
- HCT-116 (colon carcinoma)
- T47D (human breast cancer)
- Findings :
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various chloroacetamides, this compound was found to be among the most active compounds against Gram-positive bacteria due to its structural attributes that facilitate membrane penetration .
Case Study 2: Anticancer Activity
Research focusing on the apoptotic effects of similar compounds revealed that this compound could selectively induce apoptosis in lung cancer cells at concentrations that were non-toxic to normal cells .
Q & A
Q. How to resolve enantiomeric impurities in the synthesis pathway?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) for separation. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Confirm enantiopurity via polarimetry or circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
